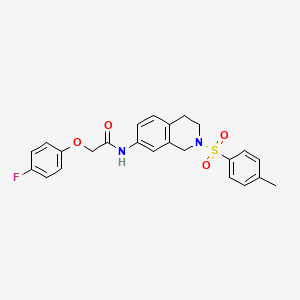

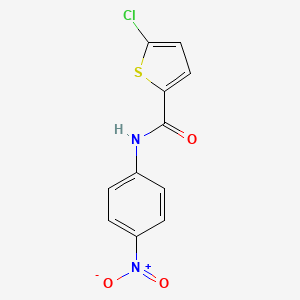

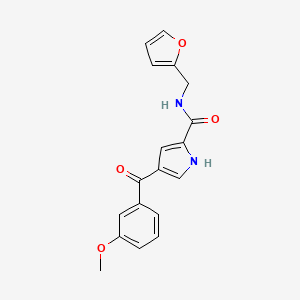

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound that is related to other compounds used in the preparation of therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, involves various methods. One approach involves the condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound would include this thiophene ring, along with a nitrophenyl group and a carboxamide group .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the coupling of indium with propargyl and dithioester generated an intermediate, which underwent intramolecular thioannulation to make thiophene . Another reaction involved the conversion of 4-aminophenyl-3-morpholinone hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not provided in the search results.科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Indolium-2-thiolates and Thiophenes : The compound undergoes ring-opening to form a thioketene intermediate that reacts with secondary amines, leading to the formation of indolium-2-thiolates and thiophenes, which have potential applications in medicinal chemistry (Androsov, 2008).

Anticancer Activity : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives synthesized from thiophene-2-carboxamide derivatives exhibit significant in vitro cytotoxicity, highlighting their potential in anticancer research (Atta & Abdel‐Latif, 2021).

Antitubercular Agents : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, synthesized using 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide as an intermediate, have shown promising antitubercular activity with lower cytotoxicity profiles (Marvadi et al., 2020).

Functional Derivatives Synthesis : The nitration of thiophenes containing the 5-chloro-N-(4-nitrophenyl) group yields nitro derivatives, which are significant for synthesizing functional derivatives in organic chemistry (Shvedov et al., 1973).

Synthesis of C-hetero-fused Thiophenes : Condensation of 5-(4-nitrophenyl)-2-benzoxazol-2-yl-c-hetero-fused thiophenes from this compound has been achieved, expanding the chemical diversity of thiophene derivatives (Rangnekar & Mavlankar, 1991).

Biochemical and Pharmacological Research

Antioxidant Activity : Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from the compound, exhibit potent antioxidant activity, suggesting their utility in pharmacological research (Tumosienė et al., 2019).

Allosteric Modulation of Cannabinoid Receptor 1 : The compound has been used in the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1, indicating its significance in neurological research (Khurana et al., 2014).

Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Sowmya et al., 2018).

Antiviral Activity : Derivatives of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, structurally related to the compound , have been evaluated for antiviral activity, underscoring its potential in antiviral drug development (Sebastian et al., 2016).

Antimycobacterial Activity : The compound's related pyrazine-2-carboxamides exhibit significant activity against Mycobacterium tuberculosis, providing insights into its application in tuberculosis research (Zítko et al., 2013).

作用機序

While the specific mechanism of action for 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is not mentioned in the search results, thiophene derivatives are known to possess a wide range of therapeutic properties. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

将来の方向性

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

特性

IUPAC Name |

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCJQJAZMSNAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)

![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)

![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)